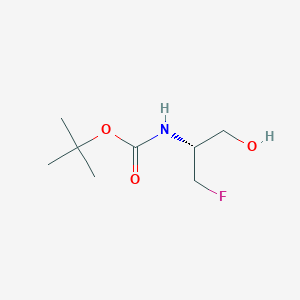

tert-Butyl (R)-(1-fluoro-3-hydroxypropan-2-yl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

tert-Butyl N-[(2R)-1-fluoro-3-hydroxypropan-2-yl]carbamate is a chemical compound that features a tert-butyl carbamate group attached to a fluorinated hydroxypropyl moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(2R)-1-fluoro-3-hydroxypropan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with a fluorinated hydroxypropyl derivative. One common method involves the use of tert-butyl carbamate and a fluorinated epoxide under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl N-[(2R)-1-fluoro-3-hydroxypropan-2-yl]carbamate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: The carbonyl group formed from oxidation can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using a strong base or nucleophile like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed

Oxidation: Formation of a carbonyl compound

Reduction: Regeneration of the hydroxy group

Substitution: Formation of substituted derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, tert-butyl N-[(2R)-1-fluoro-3-hydroxypropan-2-yl]carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. The presence of the fluorine atom can provide insights into enzyme-substrate interactions through techniques such as fluorine-19 nuclear magnetic resonance (NMR) spectroscopy.

Medicine

In medicine, derivatives of this compound may be explored for their potential therapeutic properties. The combination of fluorine and hydroxy groups can enhance the bioavailability and metabolic stability of drug candidates.

Industry

In the industrial sector, tert-butyl N-[(2R)-1-fluoro-3-hydroxypropan-2-yl]carbamate can be used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it a versatile intermediate in various chemical processes.

Wirkmechanismus

The mechanism of action of tert-butyl N-[(2R)-1-fluoro-3-hydroxypropan-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can form strong interactions with active site residues, while the hydroxy group can participate in hydrogen bonding. These interactions can modulate the activity of the target protein, leading to the desired biological or chemical effect.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

tert-Butyl carbamate: A simpler analog without the fluorinated hydroxypropyl group.

tert-Butyl N-(2-hydroxypropyl)carbamate: Similar structure but lacks the fluorine atom.

tert-Butyl N-(2-fluoroethyl)carbamate: Contains a fluorine atom but lacks the hydroxy group.

Uniqueness

tert-Butyl N-[(2R)-1-fluoro-3-hydroxypropan-2-yl]carbamate is unique due to the presence of both fluorine and hydroxy groups in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The fluorine atom can enhance metabolic stability and binding affinity, while the hydroxy group can participate in hydrogen bonding and other interactions.

Biologische Aktivität

tert-Butyl (R)-(1-fluoro-3-hydroxypropan-2-yl)carbamate, with the CAS number 2378640-83-4, is a carbamate compound characterized by its unique molecular structure, which includes a tert-butyl group, a fluorinated hydroxypropan moiety, and a carbamate functional group. Its molecular formula is C8H16FNO3, and it has a molecular weight of approximately 193.22 g/mol. This compound has garnered attention in biological and pharmaceutical research due to its potential therapeutic applications and unique chemical properties.

The structural features of this compound contribute to its biological activity:

- Hydrogen Bonding : The hydroxy group facilitates hydrogen bonding, enhancing interactions with biological macromolecules such as enzymes and receptors.

- Lipophilicity : The presence of the fluorine atom increases lipophilicity, which may improve membrane permeability and bioavailability.

These characteristics suggest that this compound could serve as a biochemical probe for studying enzyme mechanisms and protein interactions, potentially leading to the development of new pharmaceuticals.

Enzyme Inhibition

Research indicates that this compound may exhibit inhibitory effects on specific enzymes. For example, it has been suggested that similar carbamate derivatives can act as inhibitors of acetylcholinesterase (AChE), an enzyme involved in neurotransmitter degradation. This inhibition can lead to increased levels of acetylcholine, which is beneficial in treating conditions like Alzheimer's disease.

Cytotoxicity and Anticancer Activity

Studies have explored the cytotoxic effects of carbamate derivatives on cancer cell lines. For instance, compounds with similar structures have shown selective toxicity towards tumorigenic cells while sparing non-tumorigenic cells. This selectivity can be attributed to differences in cellular uptake mechanisms or metabolic pathways between healthy and cancerous cells.

Case Studies

- In Vitro Studies : A study conducted on various carbamate derivatives demonstrated that compounds with similar configurations to this compound exhibited significant inhibitory activity against AChE with IC50 values ranging from 10 to 20 µM. These findings suggest potential applications in neurodegenerative disease therapies.

- In Vivo Models : In animal models, certain carbamate derivatives have been shown to reduce tumor growth in murine liver cancer models while demonstrating minimal toxicity to healthy tissues. This indicates the potential for developing targeted cancer therapies based on the structural features of this compound.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Biological Activity | Notable Features |

|---|---|---|---|

| Tert-butyl N-(1-hydroxypropan-2-yl)carbamate | C8H15NO3 | Moderate AChE inhibition | Lacks fluorine substituents |

| (S)-tert-butyl N-(1-fluoro-3-hydroxypropan-2-yl)carbamate | C8H15FNO3 | Similar AChE inhibition profile | Enantiomeric form |

| This compound | C8H16FNO3 | Potential anticancer activity | Unique fluorinated structure |

Eigenschaften

Molekularformel |

C8H16FNO3 |

|---|---|

Molekulargewicht |

193.22 g/mol |

IUPAC-Name |

tert-butyl N-[(2R)-1-fluoro-3-hydroxypropan-2-yl]carbamate |

InChI |

InChI=1S/C8H16FNO3/c1-8(2,3)13-7(12)10-6(4-9)5-11/h6,11H,4-5H2,1-3H3,(H,10,12)/t6-/m0/s1 |

InChI-Schlüssel |

XDXNIQQWVIJYEP-LURJTMIESA-N |

Isomerische SMILES |

CC(C)(C)OC(=O)N[C@H](CO)CF |

Kanonische SMILES |

CC(C)(C)OC(=O)NC(CO)CF |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.